molecular formula C5H5ClN2O B157567 3-Chloro-6-methoxypyridazine CAS No. 1722-10-7

3-Chloro-6-methoxypyridazine

Cat. No. B157567
CAS RN: 1722-10-7
M. Wt: 144.56 g/mol
InChI Key: XBJLKXOOHLLTPG-UHFFFAOYSA-N
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Patent
US08497260B2

Procedure details

A 0.5 M sodium methoxide methanol solution (NaOMe in MeOH, 7.4 mL, 3.69 mmol) was slowly added to an anhydrous tetrahydrofuran (12 mL) solution having 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) dissolved therein, stirred at room temperature for one hour, followed by adding water. Organic compounds were extracted with ethyl acetate. Then, the recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-methoxy-6-chloropyridazine (108a, 436 mg, 90%) as a white solid.
Name
sodium methoxide methanol
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C[O-].[Na+].[O:6]1CCC[CH2:7]1.[Cl:11][C:12]1[N:13]=[N:14][C:15](Cl)=[CH:16][CH:17]=1>O>[CH3:7][O:6][C:15]1[N:14]=[N:13][C:12]([Cl:11])=[CH:17][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
7.4 mL
Type
reactant
Smiles
CO.C[O-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
Organic compounds were extracted with ethyl acetate
WASH
Type
WASH
Details
Then, the recovered organic solution was washed with an aqueous solution of saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated after a treatment with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 436 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.